(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate
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Overview
Description
(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is a synthetic organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate typically involves the following steps:
Formation of the pyrazole core: This step involves the reaction of hydrazine with an appropriate β-diketone to form the pyrazole ring.
Acrylation: The final step involves the esterification of the pyrazole derivative with isopropyl acrylate under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate can undergo various chemical reactions, including:
Substitution Reactions: The bromophenyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the ester group.
Major Products Formed
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxidized pyrazole derivatives.
Reduction: Formation of reduced pyrazole derivatives.
Hydrolysis: Formation of the corresponding carboxylic acid.
Scientific Research Applications
(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a precursor for the synthesis of functional polymers.
Mechanism of Action
The mechanism of action of (Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate involves its interaction with specific molecular targets and pathways. The bromophenyl and pyrazole moieties may interact with enzymes or receptors, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
(Z)-3-(3-bromophenyl)-1-(1,5-dimethyl-1H-pyrazol-3-yl)-3-hydroxyprop-2-en-1-one: A similar compound with a hydroxy group instead of an acrylate moiety.
3-bromopyruvate: A compound with a bromophenyl group and pyruvate moiety.
Uniqueness
(Z)-isopropyl 3-(3-(3-bromophenyl)-1-phenyl-1H-pyrazol-4-yl)acrylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. The presence of the acrylate moiety allows for further functionalization and derivatization, making it a versatile compound for various applications.
Properties
IUPAC Name |
propan-2-yl (Z)-3-[3-(3-bromophenyl)-1-phenylpyrazol-4-yl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19BrN2O2/c1-15(2)26-20(25)12-11-17-14-24(19-9-4-3-5-10-19)23-21(17)16-7-6-8-18(22)13-16/h3-15H,1-2H3/b12-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCGTJMARQVTDK-QXMHVHEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CC1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C\C1=CN(N=C1C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19BrN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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